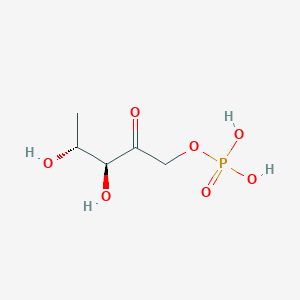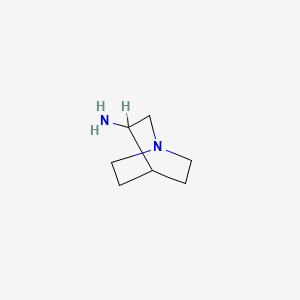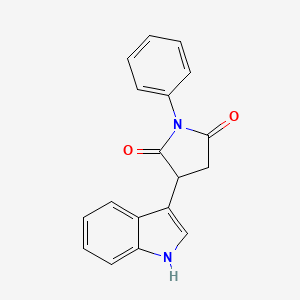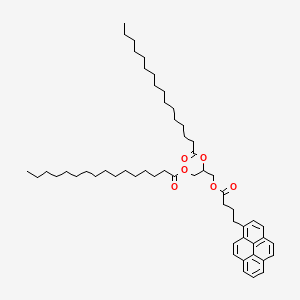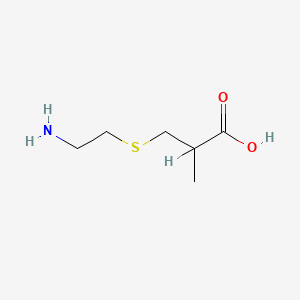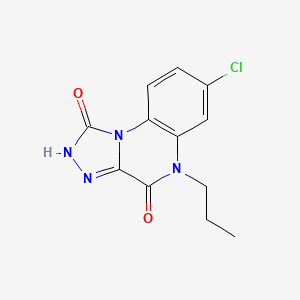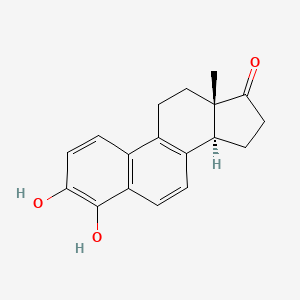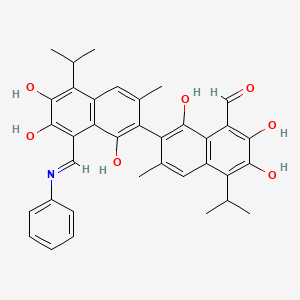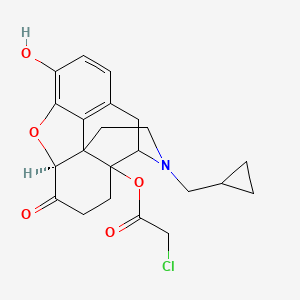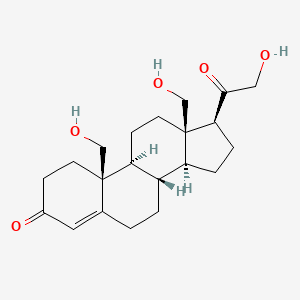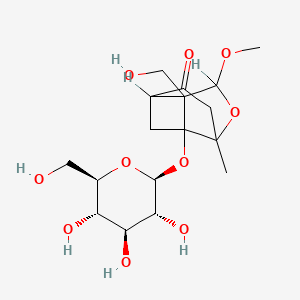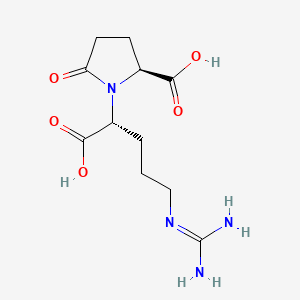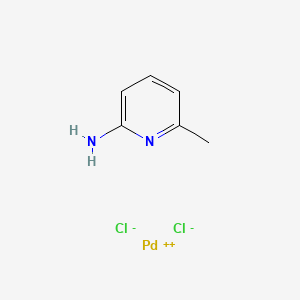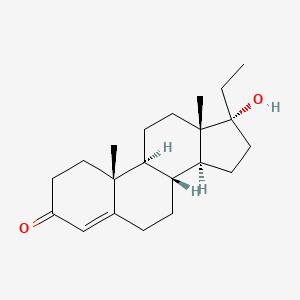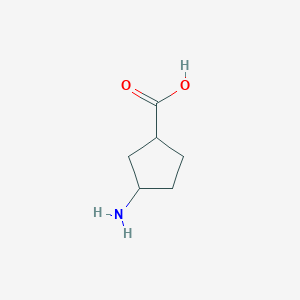
3-Aminocyclopentanecarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 3-aminocyclopentanecarboxylic acid and its derivatives has been approached through various methodologies. For example, a stereoselective synthetic route was reported for the introduction of side chains at the 3-position of trans-2-aminocyclopentanecarboxylic acid, demonstrating the compound's flexibility in chemical modifications and its relevance in creating peptides that fold in water (Woll et al., 2002). Another study focused on the synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid, highlighting its potential as a structural analog of natural amino acids (Huddle & Skinner, 1971).
Molecular Structure Analysis
The molecular structure of 3-aminocyclopentanecarboxylic acid derivatives has been elucidated through various techniques, including X-ray crystallography. The room-temperature X-ray structure of the N-Boc-protected derivative of 3-aminobicyclo[1.1.1]pentanecarboxylic acid revealed the interbridgehead distance and how the carboxyl and parts of the blocked amino group align with the cage structure, providing insights into the compound's molecular geometry (Luger et al., 2000).
Chemical Reactions and Properties
3-Aminocyclopentanecarboxylic acid undergoes various chemical reactions that highlight its reactivity and potential utility in organic synthesis. For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid showcased the compound's versatility and the possibility of obtaining pure cis or trans acid through the adjustment of reaction conditions (Bakonyi et al., 2013).
Physical Properties Analysis
The physical properties of 3-aminocyclopentanecarboxylic acid, such as solubility, melting point, and stability, are crucial for its handling and application in various chemical processes. While specific studies focusing solely on the physical properties of this compound were not highlighted, understanding these properties is essential for its practical use in synthesis and pharmaceutical applications.
Chemical Properties Analysis
The chemical properties of 3-aminocyclopentanecarboxylic acid, including its acidity, basicity, reactivity with other chemical entities, and its role in forming stable peptide structures, are of significant interest. The compound's ability to form hydrogen bonds and its incorporation into short 12-helical beta-peptides that fold in water indicate its potential in designing peptides for biological applications (Woll et al., 2002).
Scientific Research Applications
Antitumor Properties : 1-Aminocyclopentanecarboxylic acid (a structural analog of 3-Aminocyclopentanecarboxylic acid) has been studied for its effects on cellular respiration of rat tissues. It was found that this amino acid does not undergo decarboxylation, transamination, or oxidation in the studied tissues. Moreover, it does not affect the transamination and oxidation of other amino acids, indicating a unique metabolic stability within cells. This property might be significant in its potential antitumor applications (Berlinguet et al., 1962).
Neurotransmitter Analogs : Research has shown that all four stereoisomers of 3-Aminocyclopentanecarboxylic acid have been prepared as analogs of GABA, an inhibitory neurotransmitter. This suggests its potential application in modifying neurotransmitter activity, which could be significant in neurological or psychiatric treatments (Allan et al., 1979).
Cancer Detection : Carboxyl-labeled 11C-1-aminocyclopentanecarboxylic acid has been prepared and is considered a potential tumor-localizing agent for detecting cancer in humans using nuclear medicine scanning techniques. This application leverages its biochemical properties for diagnostic purposes (Hayes et al., 1976).
Amino Acid Transport : 1-Aminocyclopentanecarboxylic acid was found to be cleared from the cerebrospinal fluid of cats by a saturable mechanism, inhibited by naturally occurring neutral amino acids. This finding could have implications for understanding the transport mechanisms of amino acids in the central nervous system (Cutler & Lorenzo, 1968).
Peptide Synthesis and Biological Applications : A method for stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives has been reported. These derivatives maintain a specific conformation in water, which is important for designing beta-peptides for biological applications (Woll et al., 2002).
Pharmacological Effects : Enantiomers of cis- and trans-3-aminocyclopentanecarboxylic acids were studied on human homomeric GABA(C) receptors. The study revealed unique pharmacological effects, indicating a potential application in modifying receptor activity (Chebib et al., 2001).
properties
IUPAC Name |
3-aminocyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLSSTJTARJLHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00328433 | |
| Record name | 3-Aminocyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00328433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminocyclopentanecarboxylic acid | |
CAS RN |
89614-96-0 | |
| Record name | 3-Aminocyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00328433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



